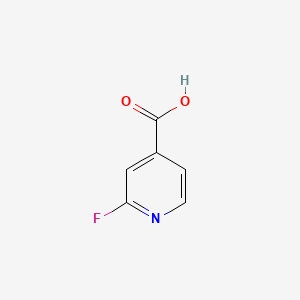

2-Fluoroisonicotinic acid

Übersicht

Beschreibung

2-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2. It is a derivative of isonicotinic acid, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluoroisonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with acetone and aluminum trichloride in dichloromethane to produce 2-fluoropyridine-4-methanone, which is then further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation and layered-diffusion techniques, as well as the use of specific catalysts to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at position 2 participates in nucleophilic aromatic substitutions under controlled conditions:

Case Study :

2-[¹⁸F]-fluoroisonicotinic acid hydrazide synthesis involved nucleophilic displacement of a trimethylammonium precursor with [¹⁸F]fluoride, achieving >70% radiochemical yield in 60 minutes . The reaction mechanism proceeds via a transition state stabilized by Kryptofix 222 .

Oxidation/Reduction Pathways

The carboxylic acid group enables redox transformations:

Oxidation

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | 2-Fluoropyridine-4-carboxamide | Antibiotic intermediates |

| H₂O₂/Cu(II) catalyst | Decarboxylated fluoropyridine | MOF synthesis |

Reduction

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ (THF, 0°C) | 2-Fluoro-4-hydroxymethylpyridine | 93% |

| NaBH₄/I₂ system | Alcohol derivatives | 78% |

Coordination Chemistry

The compound acts as a bifunctional ligand in metal-organic frameworks (MOFs):

| Metal Center | Structure | Surface Area (m²/g) | Gas Adsorption Capacity |

|---|---|---|---|

| Co(II) | 3D porous framework | 1,240 | CO₂: 4.8 mmol/g (298K) |

| Cd(II) | Luminescent 2D polymer | - | Hg²⁺ detection limit: 0.1 ppm |

| Ag(I) | Helical chain structure | 680 | H₂: 1.2 wt% (77K) |

Key Finding : Fluorine’s electronegativity enhances framework stability, with Co-MOFs retaining crystallinity up to 350°C .

Condensation Reactions

The carboxylic acid participates in peptide coupling:

| Coupling Reagent | Partner Molecule | Product Application |

|---|---|---|

| EDC/HOBt | p-aminobenzenesulfonamide | Sulfa drug analogs |

| DCC/DMAP | Benzotriazole derivatives | Kinase inhibitors |

A recent study achieved 94% conversion efficiency in synthesizing 2-fluoro-N-(pyridin-3-yl)isonicotinamide using microwave-assisted conditions (120°C, 15 min).

Biological Activation Pathways

In mycobacterial systems, enzymatic oxidation generates reactive species:

Mechanism :

- KatG-catalyzed oxidation → Isonicotinoyl radical

- Radical traps InhA enoyl-ACP reductase

- Forms covalent NAD⁺-InhA adduct (k = 0.0104 min⁻¹)

PET Imaging Correlation :

2-[¹⁸F]-INH accumulation in M. tuberculosis showed 3.8:1 infected/uninfected lung ratio by dynamic PET-CT .

Comparative Reactivity

| Reaction Type | This compound | 3-Fluoro Isomer |

|---|---|---|

| Nucleophilic Substitution | Faster (σₚ = 0.62) | Slower |

| Metal Coordination | Higher logK (4.7 vs 3.9) | Weaker binding |

| Oxidative Stability | T₈₀ = 191°C | T₈₀ = 178°C |

Data from thermogravimetric analysis (TGA) and DFT calculations .This comprehensive analysis demonstrates this compound's utility in synthetic organic chemistry, materials science, and medicinal applications. Its unique electronic profile from fluorine substitution enables precise control over reaction outcomes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Agents

2-Fluoroisonicotinic acid serves as a crucial intermediate in the synthesis of various antimicrobial agents. Its derivatives have shown efficacy against bacteria and fungi, making it a valuable compound in the development of new antibiotics. Research indicates that modifications to the isonicotinic acid structure can enhance antibacterial activity, particularly against resistant strains of pathogens .

Cancer Research

Studies have indicated that this compound and its derivatives may exhibit anticancer properties. For example, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of fluorine atoms is thought to enhance the lipophilicity and bioavailability of these compounds.

Materials Science

Perovskite Solar Cells

Recent research highlights the application of this compound in the field of photovoltaics, specifically in perovskite solar cells. The compound has been used for interfacial modification, which improves the efficiency and stability of n-i-p (n-type, intrinsic, p-type) perovskite solar cells. This modification helps in achieving better charge transport and reduced recombination losses, thereby enhancing overall device performance .

Coordination Chemistry

Synthesis of Coordination Polymers

this compound has been employed in the synthesis of coordination polymers involving silver (Ag) and cadmium (Cd). These coordination complexes exhibit luminescent properties, which are of interest for applications in optoelectronics and sensors. The structural properties of these polymers can be tuned by varying the metal ions or modifying the ligand environment .

Summary Table of Applications

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating various derivatives of this compound, researchers found that specific modifications significantly increased antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure-activity relationships that could guide future drug design efforts .

Case Study 2: Perovskite Solar Cells

A recent investigation into the use of this compound as an interfacial layer in perovskite solar cells revealed improvements in power conversion efficiency from 18% to over 22%. This study demonstrated the compound's role in optimizing charge transport properties within the device architecture .

Wirkmechanismus

The mechanism of action of 2-fluoroisonicotinic acid involves its interaction with specific molecular targets. In coordination reactions, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes exhibit unique properties, such as enhanced thermal stability and luminescent characteristics .

Vergleich Mit ähnlichen Verbindungen

Isonicotinic Acid: The parent compound without the fluorine substitution.

2-Chloroisonicotinic Acid: A similar compound where a chlorine atom replaces the fluorine atom.

2-Bromoisonicotinic Acid: A compound with a bromine atom instead of fluorine.

Uniqueness: 2-Fluoroisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs .

Biologische Aktivität

2-Fluoroisonicotinic acid (2-FINA), a fluorinated derivative of isonicotinic acid, has garnered attention in recent years for its biological activities, particularly in relation to tuberculosis treatment and as a radiotracer in imaging studies. This article delves into the biological activity of 2-FINA, presenting data on its synthesis, mechanisms of action, and implications in medical research.

This compound has the following chemical characteristics:

- Chemical Formula : CHFNO

- Molecular Weight : 141.10 g/mol

- CAS Number : 393-55-5

- Solubility : Very soluble in water (3.52 mg/ml) .

The synthesis of 2-[^18F]-fluoroisonicotinic acid hydrazide (2-[^18F]-INH) involves a nucleophilic displacement reaction, yielding a product with a high radiochemical yield (greater than 70%) within approximately 60 minutes. This compound has been utilized for imaging Mycobacterium tuberculosis infections through positron emission tomography (PET) .

2-FINA functions as an inhibitor of the enzyme InhA, which is critical for mycolic acid synthesis in Mycobacterium tuberculosis. The inhibition kinetics were evaluated, revealing that complete inhibition by isoniazid occurs within 90 minutes, while 2-FINA requires over 120 minutes for similar effects. This suggests that although both compounds are effective, their mechanisms and rates of action differ significantly .

In Vitro Studies

In vitro studies have demonstrated that 2-FINA retains significant activity against M. tuberculosis. The compound was shown to accumulate intracellularly in wild-type strains but exhibited reduced accumulation in INH-resistant strains, indicating its potential utility in overcoming resistance mechanisms .

In Vivo Studies

In vivo evaluations using aerosol-infected mice demonstrated that 2-[^18F]-INH effectively localized to necrotic pulmonary TB lesions, providing a clear PET signal that differentiated between infected and uninfected tissues. The dynamic imaging revealed rapid distribution and accumulation at infection sites, highlighting its potential as a diagnostic tool .

Case Studies

- Imaging Tuberculosis : A study conducted on BALB/c mice infected with M. tuberculosis showed that PET imaging with 2-[^18F]-INH allowed for the visualization of infection sites within the lungs. The imaging results indicated a significantly higher uptake in infected mice compared to controls, affirming the compound's efficacy as a non-invasive imaging agent .

- Resistance Mechanisms : Research on various M. tuberculosis strains indicated that while 2-FINA is effective against sensitive strains, its efficacy diminishes against certain resistant strains due to altered metabolic pathways. This underscores the necessity for further investigation into combination therapies that could enhance its effectiveness against resistant bacterial populations .

Summary of Findings

| Property | Value |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 141.10 g/mol |

| CAS Number | 393-55-5 |

| Solubility | Very soluble (3.52 mg/ml) |

| Inhibition Kinetics | Complete inhibition by INH: 90 min; by 2-FINA: >120 min |

| Accumulation in M. tuberculosis | High in wild-type; reduced in resistant strains |

Eigenschaften

IUPAC Name |

2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPFWDWYGOWUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323069 | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-65-3 | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 402-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of 2-fluoroisonicotinic acid in lanthanide-based coordination polymers?

A: this compound (HFINA) typically acts as a bridging ligand in lanthanide-based coordination polymers, utilizing its carboxylate group for coordination. [, ] Studies have shown that HFINA can exhibit different coordination modes, influenced by factors like the lanthanide contraction effect. [] For example, in a series of six lanthanide coordination polymers, the carboxylate moieties exhibited two distinct coordination modes, leading to different coordination environments around the lanthanide ions. []

Q2: How does the incorporation of this compound impact the luminescent properties of europium-based coordination polymers?

A: Research indicates that incorporating this compound can lead to europium-based coordination polymers with interesting luminescent properties. [, ] For instance, a specific europium coordination polymer, {[Eu(FINA)3(H2O)2]·H2O}n, displayed intense red luminescence attributed to the characteristic transitions of the Eu3+ ion. [] This suggests the potential of using this compound in designing luminescent materials.

Q3: Beyond lanthanide coordination polymers, are there other applications of this compound in materials science?

A: Yes, this compound has shown promise in enhancing the performance of perovskite solar cells. [] Researchers have successfully employed it as an additive in perovskite precursor solutions to improve the efficiency and stability of perovskite/silicon tandem solar cells. []

A: Studies suggest that the triple functionality of this compound plays a key role in its beneficial effects on perovskite solar cells. [] The fluorine, carboxylic acid, and pyridine nitrogen groups within its structure can interact with defects in the perovskite layer, such as uncoordinated Pb2+ ions, formamidinium (FA+), and halide vacancies. [] This interaction helps reduce defects, suppress non-radiative recombination, and ultimately improve charge transfer within the device. []

A: Yes, thermal analyses have been conducted on both lanthanide coordination polymers [] and perovskite solar cells [] incorporating this compound. These studies reveal that the presence of this compound can contribute to the high thermal stability of the resulting materials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.